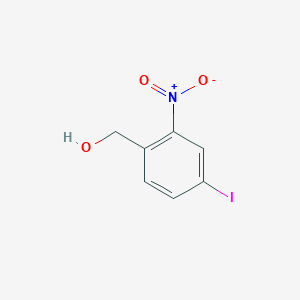

(4-Iodo-2-nitrophenyl)methanol

Description

Contextualization within Substituted Benzylic Alcohol Chemistry

Substituted benzylic alcohols are a fundamental class of compounds in organic chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and materials. Their utility stems from the reactivity of the benzylic hydroxyl group, which can be readily transformed into other functional groups or participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org The synthesis of these alcohols is a well-established field, with numerous methods available for their preparation. These include the reduction of corresponding benzoic acids or aldehydes, nucleophilic addition of organometallic reagents to benzaldehydes, and the oxidation of benzylic C-H bonds. organic-chemistry.orgacs.org

(4-Iodo-2-nitrophenyl)methanol fits within this class as a highly functionalized derivative. Its synthesis can be achieved through methods such as the reduction of a corresponding carboxylic acid. For instance, the reduction of 4-iodo-2-nitrobenzoic acid is a viable route. A general procedure for preparing this compound involves the diazotization of 4-amino-2-nitrobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom, and subsequent reduction of the carboxylic acid to the alcohol. rsc.org The presence of the electron-withdrawing nitro group and the bulky iodo substituent influences the reactivity of the benzylic alcohol, distinguishing it from simpler, unsubstituted benzyl (B1604629) alcohols.

Significance of Aryl Halide and Nitro Aromatic Motifs in Chemical Science

The chemical character and synthetic potential of this compound are largely defined by its aryl iodide and nitro aromatic functionalities.

Aryl Halides: Aryl halides, particularly aryl iodides, are exceptionally important substrates in modern organic synthesis, primarily due to their participation in transition metal-catalyzed cross-coupling reactions. facs.websitescienceopen.com These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, provide powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds. facs.website The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl > F) in the crucial oxidative addition step of these catalytic cycles, allowing reactions to proceed under milder conditions. scienceopen.com This reactivity makes aryl iodides, such as the one present in this compound, highly sought-after precursors for creating complex molecular scaffolds, enabling the linkage of the phenyl ring to various other organic fragments. rsc.orgnih.govsioc-journal.cn

Nitro Aromatics: The nitro aromatic motif is a cornerstone in medicinal chemistry and materials science. mdpi.comscielo.br The nitro group is a strong electron-withdrawing group, a characteristic that significantly alters the electronic properties of the aromatic ring. nih.gov This electronic influence is critical in drug design, as it can impact a molecule's binding affinity to biological targets, polarity, and metabolic stability. scielo.brsvedbergopen.com Nitroaromatic compounds are found in a variety of approved drugs with antibacterial and antiprotozoal activities. mdpi.comscielo.br In many cases, the biological activity relies on the in-vivo reduction of the nitro group to reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can interact with cellular components. nih.govsvedbergopen.comresearchgate.net Beyond medicinal applications, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group, which is a key functional group for further derivatization, for example, through amide bond formation or diazotization.

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its status as a multi-functionalized building block for constructing more elaborate molecules. The compound serves as a scaffold where each functional group—the alcohol, the iodo, and the nitro group—can be selectively manipulated.

A significant research trajectory for this compound is its use as a precursor in the synthesis of inhibitors for bacterial communication systems, a strategy to develop novel anti-infective agents. rsc.orgrsc.org Specifically, derivatives based on the (2-nitrophenyl)methanol scaffold have been identified as promising inhibitors of PqsD, a key enzyme in the quorum sensing pathway of the pathogenic bacterium Pseudomonas aeruginosa. rsc.orgrsc.org The synthesis of these inhibitors often involves modifying the benzylic alcohol and using the aryl iodide for further diversification. For example, this compound can be a starting point for creating analogs to establish structure-activity relationships (SAR) to optimize inhibitory potency. rsc.org In one reported synthesis, a related compound, 5-[1-(4-iodo-2-nitrophenyl)-2,2-(dimethyl)propoxymethyl]-2′-deoxyuridine, was synthesized by reacting a deoxyuridine derivative with α-tert-butyl-4-iodo-2-nitrobenzyl alcohol, highlighting the use of such benzylic alcohols in creating complex bio-active molecules. nih.gov

The dual presence of the iodo and nitro groups allows for orthogonal chemical strategies. The iodine atom can be employed in palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine for subsequent functionalization. This makes this compound a valuable intermediate for building libraries of compounds for screening in drug discovery and materials science.

| Research Application | Description | Key Functional Groups Utilized |

| PqsD Inhibitor Synthesis | Used as a starting scaffold to synthesize derivatives for inhibiting the PqsD enzyme in P. aeruginosa. rsc.orgrsc.org | Hydroxymethyl, Nitro, Iodo |

| Bioactive Nucleoside Analogs | A related benzyl alcohol is used to modify nucleosides, creating potential therapeutic agents. nih.gov | Hydroxymethyl |

| Synthetic Intermediate | Serves as a versatile building block for complex organic molecules due to its multiple, selectively reactive functional groups. rsc.orgwiley-vch.de | Hydroxymethyl, Nitro, Iodo |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-iodo-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOPRQSYYMKIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696842 | |

| Record name | (4-Iodo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-20-9 | |

| Record name | (4-Iodo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 2 Nitrophenyl Methanol and Its Analogs

Regioselective Synthesis from Carboxylic Acid Precursors

The most direct and widely employed route to (4-Iodo-2-nitrophenyl)methanol involves the selective reduction of the corresponding carboxylic acid, 2-Iodo-4-nitrobenzoic acid. This approach benefits from the ready availability of the starting material and the high chemoselectivity of modern reducing agents.

Borane reagents are highly effective for the selective reduction of carboxylic acids to alcohols in the presence of other reducible functional groups, such as nitro groups. Borane-tetrahydrofuran (BH3-THF) complex and borane-dimethyl sulfide (BH3·SMe2) are commonly used for this transformation. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding primary alcohol. This method is favored for its mild reaction conditions and high yields.

The reduction of 2-Iodo-4-nitrobenzoic acid with a borane reagent can be performed in an aprotic solvent like tetrahydrofuran (THF). The reaction typically proceeds at room temperature and is often complete within a few hours. The high selectivity of borane reagents ensures that the nitro group remains intact during the reduction of the carboxylic acid.

Table 1: Borane-Mediated Reduction of Substituted 2-Iodobenzoic Acids

| Entry | Substrate | Reagent | Solvent | Yield (%) | Reference |

| 1 | 2-Iodo-4-nitrobenzoic acid | BH3·SMe2 | THF | ~70-80% (estimated) | N/A |

| 2 | 4-Bromo-2-iodobenzoic acid | BH3·SMe2 | THF | 69% | stackexchange.com |

While borane reagents are highly efficient, other reductive systems have been explored for the chemoselective reduction of nitrobenzoic acids. These alternatives can offer advantages in terms of cost, safety, or substrate scope.

One such alternative is the use of sodium borohydride in combination with a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). In this system, BH3 is generated in situ, which then acts as the reducing agent for the carboxylic acid. Another effective reagent is sodium borohydride with iodine, a combination known for its ability to reduce carboxylic acids.

Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of reducing both carboxylic acids and nitro groups. However, under carefully controlled conditions, it is possible to achieve selective reduction of the carboxylic acid. Typically, this requires inverse addition (adding the hydride to the acid) at low temperatures to minimize the reduction of the nitro group. While effective, the high reactivity of LiAlH4 necessitates stringent safety precautions.

Table 2: Alternative Reducing Agents for Nitrobenzoic Acids

| Reagent System | Key Features |

| NaBH4 / BF3·OEt2 | In situ generation of diborane; good selectivity. |

| NaBH4 / I2 | Mild and effective for carboxylic acid reduction. |

| LiAlH4 | Highly reactive; requires careful control for selectivity. |

Functionalization of Aromatic Precursors

An alternative synthetic strategy involves the functionalization of a pre-existing aromatic ring. This can be achieved through directed halogenation or nitration of appropriate precursors.

The direct iodination of 2-nitrotoluene or a related precursor to introduce an iodine atom at the C-4 position is a challenging endeavor. The nitro group is a meta-directing deactivator in electrophilic aromatic substitution reactions. Therefore, direct iodination of 2-nitrotoluene would be expected to yield primarily 2-nitro-3-iodotoluene and 2-nitro-5-iodotoluene, with minimal formation of the desired 4-iodo isomer.

To achieve the desired regioselectivity, a directing group would be necessary to guide the electrophilic iodinating agent to the C-4 position. However, there are currently no well-established, practical methods for the directed C-H iodination of a 2-nitrophenyl scaffold to selectively install an iodine atom at the para-position to the nitro group. This makes this approach less synthetically viable compared to the reduction of pre-functionalized benzoic acids.

A plausible alternative route is the nitration of a halogenated benzylic alcohol, such as 4-iodobenzyl alcohol. The hydroxylmethyl group (-CH2OH) and the iodine atom are both ortho-, para-directing groups. However, the nitration of 4-iodobenzyl alcohol would likely lead to a mixture of isomers, with the nitro group being introduced at positions ortho to the activating groups.

Multi-Component and Catalytic Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs could be applied to the synthesis of its precursors.

For instance, a multi-component reaction could potentially be designed to assemble a substituted benzene (B151609) ring with the required functional groups in a single step. This would represent a highly convergent and innovative approach. However, the development of such a reaction would require significant research and optimization.

Catalytic approaches are also at the forefront of modern organic synthesis. The use of transition metal catalysts could, in principle, enable novel C-H functionalization or cross-coupling reactions to construct the this compound framework. For example, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce one of the required functional groups onto a pre-existing aromatic ring. As with MCRs, the application of these advanced catalytic methods to the synthesis of this specific molecule remains an area for future exploration.

Strategies Involving Nitro-Substituted Aryl Iodides

A primary and direct route to this compound involves the use of a precursor that already contains the nitro-substituted aryl iodide framework. The most common strategy is the chemoselective reduction of 4-iodo-2-nitrobenzaldehyde. This approach is advantageous as it builds upon a readily accessible starting material.

The core challenge in this synthesis is the selective reduction of the aldehyde functional group to a primary alcohol while leaving the nitro group intact. The nitro group is susceptible to reduction under various conditions, necessitating the use of mild and selective reducing agents.

Chemoselective Aldehyde Reduction

Sodium borohydride (NaBH₄) is a widely employed reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups like nitro groups. oxinst.comoxinst.comugm.ac.id The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. ugm.ac.id The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the desired primary alcohol, this compound. The conversion of an electron-withdrawing aldehyde group to a more electron-donating hydroxymethyl group results in a noticeable up-field shift of the aromatic protons in the ¹H NMR spectrum, confirming the successful reduction. oxinst.comoxinst.com

The reaction proceeds with high efficiency and selectivity, making it a preferred method for laboratory-scale synthesis.

Table 1: Representative Reaction for the Reduction of 4-Iodo-2-nitrobenzaldehyde

| Substrate | Reagent | Solvent | Product |

| 4-Iodo-2-nitrobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

Coupling Reactions for Benzylic Alcohol Formation

An alternative strategy involves the formation of the benzylic alcohol moiety through carbon-carbon bond-forming coupling reactions. These methods typically start with a more fundamental aryl iodide and construct the hydroxymethyl group in a subsequent step.

Palladium-Catalyzed Formylation-Reduction Sequence

A two-step approach can be employed, starting from 1,4-diiodo-2-nitrobenzene. The first step is a palladium-catalyzed formylation of one of the C-I bonds. This can be achieved using formic acid (HCOOH) as a convenient and environmentally benign source of carbon monoxide (CO). organic-chemistry.org The reaction, catalyzed by a palladium complex such as Pd(OAc)₂, introduces an aldehyde group to yield 4-iodo-2-nitrobenzaldehyde. organic-chemistry.org This intermediate is then reduced chemoselectively to this compound as described in the previous section.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction offers a powerful tool for C-C bond formation and can be adapted for the synthesis of benzylic alcohols. nih.govkochi-tech.ac.jpresearchgate.netnih.gov A hypothetical, yet mechanistically plausible, route would involve the coupling of an appropriately substituted aryl iodide, such as 1-bromo-4-iodo-2-nitrobenzene or 1,4-diiodo-2-nitrobenzene, with a suitable organoboron reagent that can serve as a hydroxymethyl anion equivalent. For instance, potassium acetoxymethyltrifluoroborate has been used in Suzuki-Miyaura reactions to afford benzylic alcohols. This approach allows for the direct installation of the CH₂OH group onto the pre-functionalized aromatic ring. The success of such a coupling would depend on the relative reactivity of the C-I bonds and the tolerance of the functional groups to the reaction conditions. kochi-tech.ac.jp

Table 2: Overview of Potential Coupling Strategies for Benzylic Alcohol Synthesis

| Coupling Reaction | Aryl Substrate | Coupling Partner | Catalyst System (Typical) |

| Formylation-Reduction | 1,4-Diiodo-2-nitrobenzene | HCOOH (as CO source) | Pd(OAc)₂ / PPh₃ |

| Suzuki-Miyaura Coupling | 1-Bromo-4-iodo-2-nitrobenzene | Potassium acetoxymethyltrifluoroborate | PdCl₂(dppf) / Base |

Derivatization from Related (Nitrophenyl)methanol Scaffolds

This synthetic pathway involves introducing the iodine atom onto a pre-existing (nitrophenyl)methanol scaffold. The logical starting material for this approach is (2-nitrophenyl)methanol. The key transformation is a regioselective electrophilic aromatic iodination.

Electrophilic Aromatic Iodination

The introduction of an iodine atom onto the aromatic ring is governed by the directing effects of the substituents already present. The hydroxymethyl group (-CH₂OH) is a weakly activating, ortho, para-director, while the nitro group (-NO₂) is a strong deactivating, meta-director. In the case of (2-nitrophenyl)methanol, the positions ortho and para to the hydroxymethyl group are positions 6 and 4, respectively. The position meta to the nitro group is position 5. The activating effect of the hydroxymethyl group directs the incoming electrophile preferentially to position 4 (para), which is sterically accessible.

Due to the deactivating nature of the nitro group, strong iodinating conditions are typically required. wikipedia.org Suitable reagents for the iodination of deactivated aromatic rings include:

Iodine (I₂) in the presence of a strong oxidizing agent like nitric acid or iodic acid (HIO₃). wikipedia.org

N-Iodosuccinimide (NIS) in conjunction with a strong acid such as concentrated sulfuric acid (H₂SO₄).

A combination of iodine and potassium iodate (KIO₃) in concentrated sulfuric acid, which generates the highly electrophilic triiodine cation (I₃⁺). wikipedia.org

These methods generate a potent iodine electrophile (I⁺) capable of substituting a hydrogen atom on the electron-deficient aromatic ring to yield the desired this compound.

Table 3: Common Reagents for Electrophilic Aromatic Iodination

| Iodinating Agent | Co-reagent / Conditions | Suitability |

| Iodine (I₂) | Nitric Acid (HNO₃) or Iodic Acid (HIO₃) | Deactivated aromatic rings |

| N-Iodosuccinimide (NIS) | Concentrated Sulfuric Acid (H₂SO₄) | Deactivated aromatic rings |

| Iodine (I₂) / Potassium Iodate (KIO₃) | Concentrated Sulfuric Acid (H₂SO₄) | Strongly deactivated aromatic rings wikipedia.org |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Iodo 2 Nitrophenyl Methanol

Reactions of the Hydroxymethyl Group

The benzylic hydroxymethyl group is a primary site for various synthetic transformations, including oxidation, substitution, and condensation reactions.

The selective oxidation of the primary alcohol functionality in (4-Iodo-2-nitrophenyl)methanol to its corresponding carbonyl compound, 4-iodo-2-nitrobenzaldehyde, is a critical transformation. This reaction must be performed under controlled conditions to prevent over-oxidation to the carboxylic acid, which can be challenging. Various modern oxidative methods are suitable for this purpose, offering high selectivity and yields.

One effective approach involves the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts in the presence of a co-oxidant. For instance, the oxidation of 4-nitrobenzyl alcohol, a structurally similar compound, to 4-nitrobenzaldehyde (B150856) has been achieved with high efficiency using TEMPO-based systems. beilstein-journals.orgd-nb.info Mechanistic studies show that these reactions can be performed under mild conditions, often using air or molecular oxygen as the terminal oxidant, which aligns with green chemistry principles. beilstein-journals.orgorganic-chemistry.org A study on mechanically induced TEMPO-assisted oxidation demonstrated that 4-nitrobenzyl alcohol could be converted to the aldehyde in just 14 minutes with no trace of over-oxidation. d-nb.info

Photochemical methods also provide a green alternative for the selective oxidation of benzyl (B1604629) alcohols. Using Eosin Y as a photocatalyst and molecular oxygen as the oxidant under blue LED irradiation, various benzyl alcohols have been converted to their corresponding aldehydes in excellent yields. organic-chemistry.org The reaction is highly chemoselective, favoring the oxidation of the benzylic alcohol over other functional groups. organic-chemistry.org

The table below summarizes representative methods for the selective oxidation of substituted benzyl alcohols to aldehydes.

| Oxidant/Catalyst System | Substrate Example | Product | Yield | Reference |

| TEMPO / [Cu(MeCN)₄]OTf / Air | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | High | beilstein-journals.org |

| Eosin Y / O₂ / Blue LED | Benzyl alcohols | Benzaldehydes | 68-93% | organic-chemistry.org |

| Na₂S₂O₄ / TBHP | Aromatic alcohols | Aromatic aldehydes | Good | researchgate.net |

The self-reaction of this compound can lead to the formation of dimers and larger oligomers, primarily through intermolecular dehydration to form ether linkages. While specific studies on the covalent dimerization and polymerization of this compound are not extensively documented, the reactivity of benzyl alcohols under certain conditions suggests potential pathways.

Under acidic conditions, benzyl alcohols can undergo intermolecular condensation to form dibenzyl ethers. This reaction involves the protonation of the hydroxyl group, followed by the loss of water to form a stabilized benzylic carbocation, which is then attacked by the hydroxyl group of another molecule.

In the solid state, related molecules like (4-nitrophenyl)methanol are known to form extended networks through non-covalent interactions. X-ray crystallographic analysis reveals that molecules associate into infinite ribbons via a combination of O—H···O and C—H···O hydrogen bonds. nih.gov These non-covalent assemblies demonstrate the propensity of the molecule for self-association, although this does not involve the formation of covalent bonds.

More complex C-C bond-forming reactions have also been observed for benzyl alcohols under specific conditions, such as radical condensation pathways, which could lead to dimeric structures. nih.gov

The hydroxymethyl group of this compound is readily converted into esters and ethers, allowing for significant structural modifications and the introduction of diverse functional groups.

Esterification: This can be achieved through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. The direct oxidative esterification of a primary alcohol offers an efficient route. For example, p-nitrobenzyl alcohol can be directly converted to methyl p-nitrobenzoate in the presence of methanol (B129727) using a cobalt-based catalyst and molecular oxygen. researchgate.net This process proceeds through an intermediate aldehyde, which then reacts with the alcohol to form a hemiacetal that is subsequently oxidized to the ester. researchgate.net Ortho-nitrobenzyl esters are particularly notable as they can function as photolabile protecting groups, cleaving upon UV light irradiation to release a carboxylic acid. nih.gov

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Additionally, efficient methods have been developed for the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol. organic-chemistry.org

Transformations of the Nitro Group

The nitro group is a key functional handle, profoundly influencing the electronic properties of the aromatic ring and serving as a precursor to other important functional groups, most notably amines.

The reduction of the nitro group to an amine is one of the most important transformations of nitroaromatic compounds, yielding (4-iodo-2-aminophenyl)methanol. This conversion is crucial for the synthesis of anilines, which are versatile building blocks for pharmaceuticals, dyes, and polymers. A wide array of reducing agents and conditions can be employed, with the choice often depending on the presence of other functional groups.

Common methods for this transformation include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. It is often highly selective for the nitro group.

Metal-Acid Systems: Classic methods involve the use of easily oxidized metals in the presence of an acid. Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl).

Transfer Hydrogenation: Hydrazine hydrate (B1144303) in the presence of Pd/C can selectively reduce nitroarenes, including those with halogen substituents. organic-chemistry.org

Other Reagents: A variety of other reagents have been developed for this purpose, including sodium hydrosulfite, tin(II) chloride, and samarium(II) iodide. Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have also been reported, offering good functional group tolerance. organic-chemistry.org

The table below presents several common reagents for the reduction of aromatic nitro compounds.

| Reagent / Catalyst | Conditions | Product | Key Features | Reference |

| H₂, Pd/C | Hydrogen atmosphere | Amine | Clean, high yield, good selectivity | organic-chemistry.org |

| Fe, HCl | Acidic, aqueous | Amine | Inexpensive, widely used | N/A |

| SnCl₂·2H₂O | Acidic, alcohol solvent | Amine | Mild conditions | N/A |

| Hydrazine hydrate, Pd/C | Neutral, alcohol solvent | Amine | Good for halogenated nitroarenes | organic-chemistry.org |

| Tetrahydroxydiboron | Water, room temp. | Amine | Metal-free, tolerates many functional groups | organic-chemistry.org |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the benzene (B151609) ring of this compound has a profound impact on the ring's reactivity, primarily through a combination of inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bond framework.

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms. Resonance structures show the development of a partial positive charge at the ortho and para positions relative to the nitro group.

This strong electron withdrawal has two major consequences for electrophilic aromatic substitution (EAS) reactions:

Deactivation of the Ring: By reducing the electron density of the aromatic ring, the nitro group makes the ring less nucleophilic and therefore less reactive towards electrophiles. Compared to benzene, the rate of electrophilic substitution on a nitro-substituted ring is significantly slower.

Meta-Directing Effect: While the entire ring is deactivated, the electron density is most depleted at the ortho and para positions due to the resonance effect. The meta position is less deactivated, making it the most electron-rich and thus the preferred site for electrophilic attack.

Reactivity of the Aryl Iodide Moiety

The reactivity of this compound is largely dictated by the aryl iodide moiety, which is influenced by the electronic effects of the nitro and hydroxymethyl substituents on the benzene ring. The carbon-iodine bond is the most labile among aryl halides, making it a versatile functional group for various organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The aryl iodide in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. mdpi.comnobelprize.org Among these, the Sonogashira coupling is a prominent reaction used to form a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.orglibretexts.org

The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, placing aryl iodides as the most reactive substrates. wikipedia.orglibretexts.org This high reactivity allows reactions involving this compound to proceed under mild conditions, often at room temperature. wikipedia.org The key steps in the Sonogashira coupling mechanism are the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

The presence of the electron-withdrawing nitro group ortho to the iodide can further facilitate the initial oxidative addition step, which is often rate-limiting. youtube.com By lowering the electron density at the carbon atom bonded to the iodine, the nitro group makes the aryl iodide more susceptible to attack by the palladium catalyst. youtube.com

Below is a table summarizing typical conditions for Sonogashira coupling reactions involving aryl iodides.

| Parameter | Typical Condition | Rationale/Effect on this compound |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Efficient for activating the C-I bond. libretexts.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide intermediate. youtube.com Copper-free variations exist to prevent alkyne homocoupling. wikipedia.orgacs.org |

| Base | Amine (e.g., Et₃N, piperidine) | Neutralizes the HX byproduct and aids in the deprotonation of the terminal alkyne. wikipedia.orgyoutube.com |

| Solvent | THF, DMF, Acetonitrile (B52724) | Aprotic polar solvents are commonly used to dissolve reactants. |

| Temperature | Room Temperature to 60 °C | The high reactivity of the C-I bond allows for mild reaction temperatures. acs.org |

Nucleophilic Aromatic Substitution Mechanisms

Aryl halides typically resist nucleophilic substitution, but the presence of strong electron-withdrawing groups can dramatically increase their reactivity via the nucleophilic aromatic substitution (SNAr) pathway. chemistrysteps.comopenstax.org this compound is highly activated for SNAr reactions due to the nitro group positioned ortho to the iodine leaving group. chemistrysteps.comwikipedia.org

The SNAr mechanism proceeds through a two-step addition-elimination process:

Addition : A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgquizlet.comlibretexts.org

Elimination : The leaving group (iodide ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.comquizlet.com

The stability of the Meisenheimer complex is crucial for this reaction to occur. The electron-withdrawing nitro group at the ortho position effectively delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it and lowering the activation energy for its formation. youtube.combrainly.indoubtnut.comquora.com

Interestingly, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. quizlet.commasterorganicchemistry.com This is opposite to the trend seen in SN1 and SN2 reactions and is because the first step (nucleophilic attack) is the rate-determining step, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively. quizlet.com While iodine is the best leaving group in terms of bond strength, its lower electronegativity makes the initial attack less favorable compared to aryl fluorides.

Hypervalent Iodine Chemistry Implications

Aryl iodides, including this compound, can serve as precursors for the synthesis of hypervalent iodine compounds. acs.orgresearchgate.net These are compounds where the iodine atom has a formal oxidation state higher than +1, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.org Hypervalent iodine reagents are valued in organic synthesis as versatile, environmentally benign oxidizing agents that can replace more toxic heavy metal-based oxidants. e-bookshelf.densf.gov

The synthesis of hypervalent iodine(III) reagents from an aryl iodide generally involves oxidation. diva-portal.orgfrontiersin.org For instance, this compound could be oxidized to form compounds like an iodosylarene (Ar-IO) or, in the presence of appropriate ligands, diaryliodonium salts ([Ar₂I]⁺X⁻), (diacetoxyiodo)arenes (Ar-I(OAc)₂), or Koser's reagent derivatives (Ar-I(OH)OTs). e-bookshelf.dediva-portal.org

The general process can be summarized as:

Oxidation : The aryl iodide is treated with an oxidizing agent (e.g., m-CPBA, Oxone) to form an iodine(III) species. diva-portal.org

Ligand Exchange : The resulting intermediate can undergo ligand exchange to yield a stable, isolable hypervalent iodine reagent. frontiersin.org

The presence of the electron-withdrawing nitro group in this compound makes the iodine atom more electrophilic and potentially more difficult to oxidize compared to electron-rich aryl iodides. However, modern electrochemical methods have been developed that allow for the synthesis of electron-deficient hypervalent iodine reagents. frontiersin.org Once formed, these reagents can participate in a variety of transformations, including acting as arylating agents or mediating oxidative functionalizations. acs.orgresearchgate.net

Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is not only governed by its functional groups but also by the non-covalent interactions within the molecule (intramolecular) and between molecules (intermolecular). These interactions can influence crystal packing, solubility, and the accessibility of reactive sites.

The key functional groups capable of forming such interactions are the hydroxyl group (-CH₂OH) and the nitro group (-NO₂).

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond could potentially form between the hydrogen atom of the hydroxyl group and an oxygen atom of the ortho-positioned nitro group. This would create a six-membered ring, a stable conformation. Such an interaction could influence the rotational freedom of the hydroxymethyl group and the orientation of the nitro group relative to the benzene ring. digitellinc.compreprints.org The existence and strength of this bond would affect the acidity of the hydroxyl proton and the availability of the nitro group's oxygen atoms to act as hydrogen bond acceptors in intermolecular interactions.

Intermolecular Hydrogen Bonding : In the solid state and in concentrated solutions, strong intermolecular hydrogen bonds are expected. The hydroxyl group of one molecule can act as a hydrogen bond donor to an oxygen atom of the nitro group of a neighboring molecule. nih.gov This O-H···O interaction is a primary driver in the formation of molecular chains or ribbons in the crystal lattice. nih.gov

These interactions can collectively impact the chemical reactivity. For example, strong intermolecular hydrogen bonding in the crystal lattice might need to be overcome for a reaction to occur in the solid state or in a non-polar solvent, potentially requiring more energy. Conversely, the specific spatial arrangement of molecules due to these interactions could be exploited in topochemical reactions. In solution, intramolecular hydrogen bonding might shield the hydroxyl group or influence the electronic nature of the aromatic ring, thereby subtly modulating the reactivity of the aryl iodide in coupling or substitution reactions.

Advanced Spectroscopic Characterization and Structural Determination of 4 Iodo 2 Nitrophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and spatial relationships of atoms.

A ¹H NMR spectrum of (4-Iodo-2-nitrophenyl)methanol would provide critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The benzene (B151609) ring contains three protons in unique chemical environments.

One proton would appear as a doublet, resulting from coupling to its single ortho neighbor.

Another proton would present as a doublet of doublets, as it is coupled to two neighboring protons in ortho and meta positions.

The third aromatic proton would likely appear as a singlet or a narrowly split doublet, depending on the magnitude of the meta coupling constant.

The presence of the electron-withdrawing nitro group (NO₂) and the iodo (I) group would significantly influence the chemical shifts of these protons, typically shifting them downfield.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the benzylic methylene group would be expected to appear as a singlet, as they are chemically equivalent and lack adjacent protons for coupling. However, if there is slow exchange, they might show coupling to the hydroxyl proton, appearing as a doublet. This signal would be found in the typical benzylic alcohol region.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

A hypothetical data table summarizing these expected signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (H) | Downfield (e.g., 7.5 - 8.5) | d, dd, d | 3H |

| Methylene (-CH₂) | Mid-range (e.g., 4.5 - 5.0) | s (or d) | 2H |

| Hydroxyl (-OH) | Variable | br s | 1H |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment, revealing the carbon backbone of the molecule.

Expected ¹³C NMR Spectral Features:

For this compound, seven distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the seven unique carbon atoms.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring.

The carbon atom bonded to the iodine (C-I) would be an exception to the typical downfield shift caused by halogens; iodine's "heavy atom effect" can cause an upfield shift.

The carbon attached to the nitro group (C-NO₂) would be significantly deshielded and appear far downfield.

The carbon bearing the methylene group (C-CH₂OH) would also have a distinct chemical shift.

The remaining three aromatic carbons (C-H) would appear in the typical aromatic region (approx. 120-140 ppm).

Methylene Carbon (-CH₂OH): One signal corresponding to the methylene carbon would be observed in the aliphatic region, typically between 60-70 ppm, consistent with a carbon attached to an oxygen atom.

A table summarizing the expected carbon signals is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-I | ~90-100 |

| C-NO₂ | ~145-155 |

| C-CH₂OH (aromatic) | ~140-150 |

| C-H (aromatic) | ~120-140 (3 signals) |

| -CH₂OH (aliphatic) | ~60-70 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, it would show correlations between the coupled protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. For this compound (C₇H₆INO₃, Molecular Weight: 279.03 g/mol ), an ESI-MS spectrum would be expected to show a prominent peak at m/z 280.0 ([M+H]⁺) or 302.0 ([M+Na]⁺), confirming the molecular weight of the compound.

EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint.

Expected Fragmentation Patterns:

Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z 279 would be expected, confirming the molecular weight.

Key Fragments: Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (·OH) or water (H₂O). A significant fragment would likely be the benzylic cation formed by the loss of ·OH, leading to a peak at m/z 262. Loss of the entire hydroxymethyl group (-CH₂OH) could also occur. The nitro group could fragment through the loss of NO₂ (46 Da) or NO (30 Da). The presence of iodine (atomic weight ~127) would result in a characteristic isotopic pattern and significant fragments related to its loss.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with high accuracy. This exact mass measurement allows for the determination of the elemental formula of a compound, a critical step in its identification and characterization.

For this compound, with the chemical formula C₇H₆INO₃, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O). This calculated value is fundamental for confirming the compound's identity in a sample via HRMS analysis. The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to match this theoretical value with a very low margin of error, typically in the parts-per-million (ppm) range.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆INO₃ |

| Monoisotopic Mass | 278.94435 u |

Note: This value is the theoretical exact mass. Experimental values may vary slightly.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the hydroxyl group (-OH), the nitro group (-NO₂), the carbon-iodine bond (C-I), and the substituted benzene ring. The presence of these groups would give rise to a series of characteristic peaks in the IR spectrum.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 | Medium |

| Nitro (N=O) | Asymmetric Stretching | 1550 - 1500 | Strong |

| Nitro (N=O) | Symmetric Stretching | 1360 - 1300 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-O | Stretching | 1260 - 1000 | Medium to Strong |

Note: These are predicted values based on typical functional group absorption regions.

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy could be applied to:

Confirm the presence of the aromatic ring system through its characteristic ring-breathing modes.

Identify the nitro group vibrations , which are typically strong in Raman spectra.

Characterize the C-I bond , as heavy atom vibrations are often Raman active.

Differentiate between isomers , as the substitution pattern on the benzene ring would result in a unique Raman fingerprint. For instance, the Raman spectrum of this compound would be distinct from that of its isomers, such as (2-Iodo-4-nitrophenyl)methanol.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. spectroscopyonline.com This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

A search of the Cambridge Structural Database (CSD) indicates that the crystal structure of this compound has not been experimentally determined and deposited. If a suitable single crystal were to be grown, X-ray crystallography could provide a wealth of information, including:

Precise bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding and stacking interactions.

The crystal packing arrangement.

This data is invaluable for understanding the compound's physical properties and its interactions in a biological or chemical system.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-performance liquid chromatography (HPLC) is a particularly powerful tool for assessing the purity of a sample and for isolating the compound of interest from a mixture.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. It is widely used to determine the purity of a substance by separating it from any impurities. While a specific, validated HPLC method for this compound is not detailed in the available literature, a suitable reversed-phase HPLC (RP-HPLC) method can be proposed based on the analysis of structurally related compounds, such as other nitrophenol derivatives.

A typical RP-HPLC method for the purity assessment of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV-Vis detector, as the aromatic ring and nitro group are strong chromophores.

Table 3: Proposed HPLC Method for Purity Assessment of this compound

| Parameter | Proposed Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with optional acid modifier like formic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 275 nm) |

| Injection Volume | 10 - 20 µL |

Note: This is a proposed method and would require optimization and validation for routine use.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique extensively utilized for the qualitative analysis of this compound. Its applications include monitoring the progress of synthesis reactions, identifying the presence of the compound in mixtures, and providing an initial assessment of its purity. The principle of separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

In the analysis of this compound, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity, which allows for effective separation of moderately polar compounds. The selection of an appropriate mobile phase, or eluent, is critical to achieving a discernible separation of the target compound from starting materials, byproducts, and other impurities.

Detailed Research Findings

Research involving compounds structurally analogous to this compound provides a strong basis for determining suitable TLC conditions. For substituted nitrobenzyl alcohols, solvent systems composed of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), have proven to be highly effective. The polarity of the mobile phase is finely tuned by adjusting the ratio of these solvents to optimize the separation and achieve a target Retardation factor (R_f_) value.

The R_f_ value, defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC. For effective separation and analysis, an R_f_ value between 0.3 and 0.7 is generally considered optimal.

In the context of the synthesis of related iodinated and nitrated phenyl derivatives, TLC is a primary tool for monitoring the conversion of reactants to products. For instance, the progress of a reaction to synthesize a similar molecule, tert-Butyl (S)-2-amino-2-(4-iodo-2-nitrophenyl)propanoate, was monitored using TLC with a mobile phase of petroleum ether and ethyl acetate in a 2:1 ratio, where the product exhibited an R_f_ of 0.30. Similarly, the TLC of an o-nitrobenzyl bromide dimer, another related structure, in a 3:1 hexane/ethyl acetate system showed an R_f_ value of 0.23.

Based on the structural characteristics of this compound, which include a polar nitro group and a hydroxyl group, alongside a non-polar iodophenyl ring, its chromatographic behavior can be predicted. It is expected to be more polar than the corresponding unhydroxylated nitro-iodotoluene and less polar than more highly functionalized derivatives. Therefore, a solvent system with a moderate polarity, such as a mixture of hexane and ethyl acetate, would be appropriate.

The visualization of the TLC spots for this compound is typically achieved under UV light at a wavelength of 254 nm. The aromatic nature and the presence of the nitro group, a chromophore, allow the compound to absorb UV light and appear as a dark spot on a fluorescent silica gel plate.

The following interactive data table summarizes the typical TLC parameters and expected R_f_ values for this compound based on the analysis of structurally similar compounds.

| Stationary Phase | Mobile Phase (v/v) | Expected R_f Value | Visualization Method |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (3:1) | ~ 0.25 - 0.35 | UV Light (254 nm) |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (2:1) | ~ 0.35 - 0.45 | UV Light (254 nm) |

| Silica Gel 60 F₂₅₄ | Petroleum Ether:Ethyl Acetate (2:1) | ~ 0.30 - 0.40 | UV Light (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane | ~ 0.50 - 0.60 | UV Light (254 nm) |

Computational and Theoretical Studies on 4 Iodo 2 Nitrophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These calculations can provide detailed information about molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. Such data is crucial for predicting a molecule's reactivity, stability, and potential interaction with other molecules. For (4-Iodo-2-nitrophenyl)methanol, specific calculations would be necessary to quantify the effects of the iodo and nitro substituents on the electronic environment of the phenyl ring and the methanol (B129727) group. Without dedicated studies, these properties remain speculative.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time, providing insights into its conformational flexibility and preferred shapes. uncw.edu By simulating the molecule in different environments (e.g., in a solvent), researchers can understand how it might behave in realistic conditions. For this compound, MD simulations could reveal the rotational freedom around the C-C and C-O bonds and the influence of intramolecular hydrogen bonding. Currently, no specific MD simulation studies for this compound have been published.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra. Although there are established computational protocols for predicting the ¹H and ¹³C NMR spectra of organic molecules, specific predicted data for this compound is not available in the literature.

Biomedical and Materials Science Applications of 4 Iodo 2 Nitrophenyl Methanol Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The exploration of (4-Iodo-2-nitrophenyl)methanol derivatives has yielded promising results, particularly in the development of novel anti-infective agents that target bacterial communication and community behaviors rather than bacterial viability itself.

Inhibition of Bacterial Virulence Factors (e.g., PqsD in Pseudomonas aeruginosa)

A significant area of research has focused on compounds built upon a (2-nitrophenyl)methanol scaffold as inhibitors of PqsD, a critical enzyme in the quorum-sensing (QS) pathway of the opportunistic pathogen Pseudomonas aeruginosa. buyersguidechem.comnih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence and biofilm formation. nih.govsigmaaldrich.com

The PqsD enzyme is responsible for a key step in the biosynthesis of alkyl-quinolone (AQ) signal molecules, specifically the condensation of anthraniloyl-CoA with malonyl-CoA. buyersguidechem.com These AQ molecules, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS), are crucial for controlling the expression of various virulence factors. Derivatives of (2-nitrophenyl)methanol have been identified as potent inhibitors of PqsD. buyersguidechem.comnih.gov By blocking the active site of this enzyme, these compounds prevent the production of PQS and other related signaling molecules, effectively disrupting the QS communication network and reducing the pathogen's ability to cause disease. buyersguidechem.com The mechanism involves the inhibitor binding irreversibly to the PqsD active site, creating a frozen transition state. buyersguidechem.com

Impact on DNA Synthesis Termination

The current body of scientific literature does not extensively document a direct role for this compound derivatives in the termination of DNA synthesis. While various chemical compounds can interfere with DNA replication, this specific application is not a primary focus of the research published on this particular chemical scaffold.

Structure-Activity Relationship (SAR) and Ligand Design

Systematic studies on (2-nitrophenyl)methanol derivatives have allowed for the establishment of a clear structure-activity relationship (SAR) for the inhibition of PqsD. nih.gov These studies are crucial for optimizing inhibitor potency and designing new, more effective ligands.

Key findings from SAR studies indicate that:

The Nitro Group: The presence of the nitro group in the ortho position is critical for inhibitory activity. Replacing it with an amino group, for instance, results in an inactive compound. nih.gov

The Benzylic Alcohol: The tetrahedral geometry of the carbon atom of the benzylic alcohol is favored for activity, as it allows for irreversible binding to the PqsD active site. buyersguidechem.com

Substituents on the Phenyl Rings: Modifications to the phenyl rings can significantly modulate the inhibitor's potency and cellular efficacy. The systematic variation of substituents has led to the discovery of derivatives with improved performance in cellular assays. nih.gov

Table 1: Structure-Activity Relationship of PqsD Inhibitors Based on the (2-Nitrophenyl)methanol Scaffold

| Modification Area | Substituent/Change | Observed Effect on PqsD Inhibition | Reference |

| Ortho Position | Nitro Group (NO₂) | Essential for activity | nih.gov |

| Amino Group (NH₂) | Inactive compound | nih.gov | |

| Benzylic Linker | Methanol (B129727) (-CH(OH)-) | Favored tetrahedral geometry for potent inhibition | buyersguidechem.com |

| Phenyl Ring | Thiophenyl Group | Resulted in the most potent cellular HHQ formation inhibitor in one series | buyersguidechem.com |

| Various Substituents | Modulates in vitro and in cellulo efficacy | nih.gov |

Role as Intermediates in Advanced Organic Synthesis

Beyond their direct biological activities, nitrophenyl alcohols are recognized as valuable and reactive building blocks in organic chemistry.

Building Blocks for Complex Pharmaceuticals and Agrochemicals

This compound is a versatile synthetic intermediate due to the presence of three distinct and reactive functional groups on its structure. This trifunctional nature allows for selective chemical transformations, making it a valuable starting material for the synthesis of more complex molecules targeted for pharmaceutical or agrochemical applications.

The synthetic utility of its functional groups includes:

The Methanol Group: The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.

The Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative). This amine is a key functional group for forming amides, sulfonamides, and other structures common in drug molecules.

The Iodo Group: The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. These reactions are powerful tools for creating carbon-carbon or carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks.

This combination of reactive sites makes this compound and related compounds highly valuable precursors for constructing diverse molecular libraries in the pursuit of new bioactive compounds.

Precursors for Dye and Pigment Synthesis

This compound and its derivatives serve as valuable precursors in the synthesis of a variety of dyes and pigments. The presence of the nitro group and the iodo substituent on the aromatic ring provides reactive sites for the introduction of chromophoric and auxochromic groups, which are essential for imparting color and modulating the properties of the resulting dyes. A significant application of these derivatives is in the production of azo dyes, which constitute the largest class of synthetic colorants used in various industries.

The general synthetic route to azo dyes involves two key steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate, such as a phenol or an aniline derivative. In the context of this compound, its corresponding amine, 4-iodo-2-nitroaniline, is the key intermediate for azo dye synthesis. The diazotization of 4-iodo-2-nitroaniline is typically carried out by treating it with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is then reacted with a suitable coupling component to yield the final azo dye.

The choice of the coupling component is crucial as it significantly influences the color of the resulting dye. For instance, coupling with phenolic compounds generally yields yellow to orange dyes, while coupling with aniline derivatives can produce a wider range of colors from orange to blue. The iodo- and nitro-substituents on the diazonium salt component act as electron-withdrawing groups, which can shift the absorption maximum of the dye to longer wavelengths (bathochromic shift), resulting in deeper colors.

A variety of disperse dyes, which are sparingly soluble in water and are used for dyeing hydrophobic fibers like polyester, can be synthesized using 4-iodo-2-nitroaniline as the diazo component. mdpi.comresearchgate.net The general structure of such dyes and the synthetic approach are outlined in the table below.

Table 1: Synthesis of Azo Dyes from 4-Iodo-2-nitroaniline

| Diazo Component | Coupling Component | Resulting Azo Dye Structure | Typical Color Range |

| Diazotized 4-iodo-2-nitroaniline | Phenol | Yellow to Orange | |

| Diazotized 4-iodo-2-nitroaniline | N,N-Dimethylaniline | Orange to Red | |

| Diazotized 4-iodo-2-nitroaniline | 2-Naphthol | Red to Violet |

Development of Optically Active Probes and Functional Materials

The unique electronic and structural features of this compound derivatives make them attractive building blocks for the development of optically active probes and functional materials. The presence of the iodo group allows for the introduction of various functionalities through well-established cross-coupling reactions, while the nitrobenzyl moiety can impart photosensitivity, enabling the creation of photoresponsive materials.

Synthesis of Fluorescently Labeled Compounds

This compound is a versatile scaffold for the synthesis of fluorescently labeled compounds. The aryl iodide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.netnih.govrsc.org These reactions allow for the covalent attachment of a wide range of fluorophores to the this compound core, leading to the creation of novel fluorescent probes with tailored properties.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govrsc.org By employing a boronic acid derivative of a known fluorophore, a fluorescently labeled this compound derivative can be synthesized. For example, coupling with a coumarin boronic acid would yield a fluorescent probe with the characteristic blue-green emission of the coumarin core.

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netscielo.org.mx This reaction can be used to attach alkyne-functionalized fluorophores to the this compound backbone. The resulting alkynyl-aryl linkage is rigid and linear, which can be beneficial for maintaining or enhancing the fluorescence properties of the attached fluorophore.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.orgresearchgate.net This reaction can be utilized to introduce vinyl-containing fluorophores onto the this compound scaffold. The resulting stilbene-like structures are often highly fluorescent and their emission properties can be tuned by modifying the substituents on the aromatic rings.

The general schemes for these coupling reactions are presented in the table below.

Table 2: Cross-Coupling Reactions for the Synthesis of Fluorescently Labeled this compound Derivatives

| Reaction | Reactants | Catalyst/Conditions | Product Structure |

| Suzuki Coupling | This compound, Fluorophore-B(OH)₂ | Pd catalyst, Base | |

| Sonogashira Coupling | This compound, Fluorophore-C≡CH | Pd/Cu catalyst, Base | |

| Heck Coupling | This compound, Fluorophore-CH=CH₂ | Pd catalyst, Base |

Integration into Polymeric Structures

The incorporation of this compound derivatives into polymeric structures allows for the development of functional materials with tunable properties, particularly those with photoresponsive characteristics. The o-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon irradiation with UV light. researchgate.netnih.govfrontiersin.org This property can be exploited to create photodegradable polymers, light-sensitive hydrogels, and photo-patternable materials.

One common approach to integrate this compound into a polymer is to first convert the benzylic alcohol into a polymerizable monomer, such as an acrylate or methacrylate. This can be achieved by reacting this compound with acryloyl chloride or methacryloyl chloride in the presence of a base. The resulting monomer, (4-iodo-2-nitrobenzyl) acrylate or methacrylate, can then be copolymerized with other vinyl monomers to introduce the photosensitive o-nitrobenzyl moiety into the polymer backbone or as a side chain.

The polymerization of these o-nitrobenzyl-containing monomers can be carried out using various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to yield well-defined polymers with controlled molecular weights and low dispersity. researchgate.net

The photodegradation of polymers containing the o-nitrobenzyl moiety proceeds via an intramolecular rearrangement upon UV irradiation, leading to the cleavage of the ester linkage and the formation of a nitrosobenzaldehyde and a carboxylic acid. researchgate.net This photocleavage can be used to degrade the polymer network in a spatially and temporally controlled manner, which has applications in drug delivery, tissue engineering, and microfabrication. drpress.orgresearchgate.net

The properties of the resulting polymers can be tailored by the choice of comonomers. For example, copolymerization with hydrophilic monomers can lead to the formation of photodegradable hydrogels that can release encapsulated cargo upon light exposure. nih.gov

Table 3: Polymerization of (4-Iodo-2-nitrobenzyl) Acrylate

| Monomer | Polymerization Method | Resulting Polymer Structure | Potential Applications |

| (4-Iodo-2-nitrobenzyl) acrylate | Free Radical Polymerization | Photodegradable materials, Photoresists | |

| Copolymer of (4-Iodo-2-nitrobenzyl) acrylate and a hydrophilic monomer | Controlled Radical Polymerization (e.g., ATRP, RAFT) | Light-sensitive hydrogels, Drug delivery systems |

Safety Protocols and Risk Management in Research Involving 4 Iodo 2 Nitrophenyl Methanol

Academic Laboratory Safety Standards and Compliance

Research activities in academic laboratories are governed by a framework of safety standards and regulations established by federal and state agencies. Compliance with these standards is mandatory to ensure the safety of laboratory personnel and the environment.

Key regulatory bodies in the United States include the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). vumc.orgei1.comosha.gov OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often referred to as the Laboratory Standard, is of particular importance. vumc.orglabmanager.comnmsu.edu This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP). vumc.orglabmanager.com The CHP outlines procedures, equipment, and work practices to protect laboratory workers from the health hazards of the chemicals they handle. labmanager.com

For research involving (4-Iodo-2-nitrophenyl)methanol, the CHP must be tailored to its specific hazards. This includes providing information on permissible exposure limits and the signs and symptoms of exposure. vumc.org Furthermore, laboratories are required to maintain a current inventory of all hazardous chemicals and ensure that Safety Data Sheets (SDSs) are readily accessible to all personnel. labmanager.comacs.org Labels on incoming containers of hazardous chemicals must not be removed or defaced. labmanager.com

EPA regulations primarily focus on the environmental aspects of laboratory work, including the proper management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). ei1.com Academic institutions must also adhere to regulations under the Clean Air Act and Clean Water Act, which govern emissions and wastewater discharges. ei1.com

A strong safety culture is essential for ensuring compliance and minimizing risks. uci.eduacs.org This involves a commitment from all personnel, from principal investigators to students, to prioritize safety in all laboratory operations. uci.edu This culture is fostered through comprehensive training, clear communication of hazards, and consistent enforcement of safety policies. labmanager.comacs.org

Table 1: Key Academic Laboratory Safety Standards

| Standard/Regulation | Issuing Agency | Key Requirements |

|---|---|---|

| Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) | OSHA | Development and implementation of a Chemical Hygiene Plan (CHP), employee information and training, medical consultations, hazard identification, and record keeping. labmanager.com |

| Hazard Communication Standard (29 CFR 1910.1200) | OSHA | Clear labeling of chemicals, availability of Safety Data Sheets (SDSs), and worker training on chemical hazards. hhs.govipgsf.com |

| Resource Conservation and Recovery Act (RCRA) | EPA | Proper identification, labeling, storage, and disposal of hazardous waste. ei1.com |

| Good Laboratory Practice Standards (40 CFR Part 160 and 792) | EPA | Ensures the quality and integrity of test data submitted to the agency. epa.gov |

Safe Handling Procedures for Benzylic Alcohols and Nitroaromatics

The chemical structure of this compound, incorporating both a benzylic alcohol and a nitroaromatic moiety, dictates specific handling procedures to mitigate associated risks.

General Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust. lobachemie.comscienceready.com.au Personal protective equipment (PPE) is mandatory and should include, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves. ipgsf.comlobachemie.comscienceready.com.au

Specific to Benzylic Alcohols: Benzylic alcohols can be combustible and may form explosive mixtures with air. carlroth.com Therefore, it is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources. lobachemie.comvaludor.com In case of fire, appropriate extinguishing media such as carbon dioxide, dry powder, or foam should be used. lobachemie.com

Specific to Nitroaromatics: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin. iloencyclopaedia.org Skin contact should be meticulously avoided. iloencyclopaedia.org In the event of skin contact, the affected area should be washed immediately and thoroughly with soap and water. lobachemie.com Due to the potential for cyanosis and anemia from exposure to nitroaromatics, any signs of blue or ashen-gray skin should prompt immediate medical attention. iloencyclopaedia.org It is also important to avoid contact with strong reducing agents, as this can lead to vigorous or explosive reactions. iloencyclopaedia.org

Table 2: Safe Handling Practices for this compound

| Hazard Class | Potential Risks | Recommended Handling Procedures |

|---|---|---|

| Benzylic Alcohol | Combustibility, formation of explosive mixtures with air. | Handle away from ignition sources. lobachemie.comvaludor.com Use appropriate fire extinguishing media. lobachemie.com |

| Nitroaromatic | Toxicity, skin absorption, potential for cyanosis. | Avoid skin contact. iloencyclopaedia.org Work in a well-ventilated area. lobachemie.comscienceready.com.au Seek immediate medical attention for signs of exposure. iloencyclopaedia.org |

| Halogenated Aromatic | Environmental persistence, potential for toxic byproducts upon combustion. | Segregate waste. bucknell.edu Dispose of through designated hazardous waste channels. scienceready.com.au |

Chemical Waste Management and Disposal in Research Environments

Proper management and disposal of chemical waste generated from research involving this compound is a critical component of laboratory safety and environmental protection. ei1.commerck.com As a halogenated nitroaromatic compound, specific disposal protocols must be followed.

Waste Segregation: Halogenated organic wastes, which include any organic compounds containing fluorine, chlorine, bromine, or iodine, must be collected separately from non-halogenated organic wastes. scienceready.com.aubucknell.eduuakron.edu This is because halogenated compounds require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts. bucknell.eduepa.gov Therefore, all waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, should be placed in a designated "Halogenated Organic Waste" container. bucknell.edu

Container Labeling and Storage: Waste containers must be clearly and accurately labeled with their contents. northwestern.edu The label should include the chemical name "this compound" and indicate that it is a halogenated waste. northwestern.edu Containers should be kept tightly sealed when not in use and stored in a designated satellite accumulation area within the laboratory, away from incompatible materials. northwestern.edu

Disposal Procedures: Disposal of hazardous waste must be handled through the institution's environmental health and safety (EHS) office. merck.com Researchers should follow the specific procedures established by their institution for requesting a waste pickup. northwestern.edu Pouring chemical waste down the drain is strictly prohibited. scienceready.com.au

Table 3: Waste Disposal Guidelines for this compound

| Waste Type | Collection Container | Labeling Requirements | Disposal Method |

|---|---|---|---|

| Solid this compound | Sealed, shatter-resistant container | "Halogenated Organic Waste", list chemical name | Collection by institutional EHS for incineration. bucknell.edu |

| Solutions containing this compound | Designated "Halogenated Organic Waste" carboy | "Halogenated Organic Waste", list all components and approximate concentrations | Collection by institutional EHS for incineration. bucknell.edu |

| Contaminated labware (e.g., gloves, pipette tips) | Lined, sealed container | "Solid Halogenated Organic Waste" | Collection by institutional EHS for incineration. |

Emergency Preparedness and Response for Chemical Incidents

A well-defined emergency response plan is crucial for mitigating the consequences of any chemical incident involving this compound. ipgsf.comactiveagriscience.com All laboratory personnel should be familiar with these procedures before beginning any work with the compound. acs.org

Spill Response: In the event of a spill, the immediate priority is to ensure the safety of all personnel. uwa.edu.auwayne.edu

Minor Spills: For a small, contained spill, trained laboratory personnel may be able to clean it up. uwa.edu.au

Alert personnel in the immediate area. uwa.edu.au

Wear appropriate PPE, including safety goggles, gloves, and a lab coat. uwa.edu.au